molecular formula C7H10INS B13963721 5-(Iodomethyl)-2-isopropylthiazole

5-(Iodomethyl)-2-isopropylthiazole

Cat. No.: B13963721
M. Wt: 267.13 g/mol
InChI Key: ZAKZGHHIUQRDFP-UHFFFAOYSA-N
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Description

5-(Iodomethyl)-2-isopropylthiazole: is an organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring The presence of an iodomethyl group at the 5-position and an isopropyl group at the 2-position makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Iodomethyl)-2-isopropylthiazole typically involves the iodination of a precursor thiazole compound. One common method is the reaction of 2-isopropylthiazole with iodomethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The iodomethyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction Reactions: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as ethanol or DMF.

    Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or ethers.

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Dihydrothiazoles.

Scientific Research Applications

Chemistry: 5-(Iodomethyl)-2-isopropylthiazole is used as an intermediate in the synthesis of more complex thiazole derivatives. It serves as a building block in organic synthesis, enabling the construction of molecules with potential biological activity.

Biology: In biological research, this compound can be used to study the interactions of thiazole derivatives with biological targets. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties, and this compound could be a key intermediate in the synthesis of such drugs.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it valuable for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Iodomethyl)-2-isopropylthiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The iodomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to therapeutic effects.

Comparison with Similar Compounds

  • 5-(Chloromethyl)-2-isopropylthiazole
  • 5-(Bromomethyl)-2-isopropylthiazole
  • 5-(Fluoromethyl)-2-isopropylthiazole

Comparison:

  • Reactivity: The iodomethyl group in 5-(Iodomethyl)-2-isopropylthiazole is more reactive in nucleophilic substitution reactions compared to the chloromethyl and bromomethyl analogs due to the weaker carbon-iodine bond.
  • Applications: While all these compounds can be used as intermediates in organic synthesis, the specific choice of halogen can influence the reactivity and selectivity of the reactions they undergo.
  • Uniqueness: The presence of the iodomethyl group provides unique reactivity that can be exploited in the synthesis of complex molecules, making this compound a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C7H10INS

Molecular Weight

267.13 g/mol

IUPAC Name

5-(iodomethyl)-2-propan-2-yl-1,3-thiazole

InChI

InChI=1S/C7H10INS/c1-5(2)7-9-4-6(3-8)10-7/h4-5H,3H2,1-2H3

InChI Key

ZAKZGHHIUQRDFP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=C(S1)CI

Origin of Product

United States

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